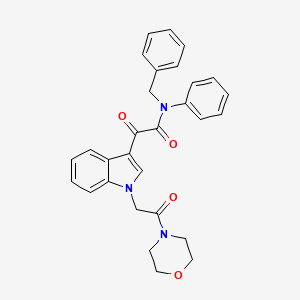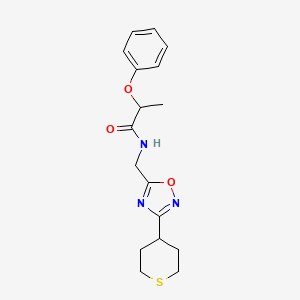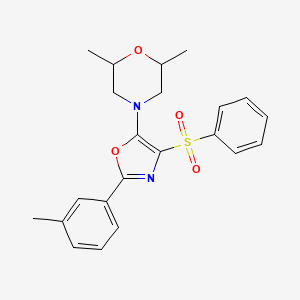![molecular formula C19H15FN2O2S B2907224 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931689-14-4](/img/no-structure.png)
9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine core, with various functional groups attached at different positions. These could include an ethoxy group, a fluorophenyl group, and a thione group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, thiones can be formed via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as melting point, boiling point, density, and solubility .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester. This intermediate is then reacted with 2-amino-4H-chromene-3-carbonitrile to form the desired product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4H-chromene-3-carbonitrile" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester.", "Step 2: Reaction of 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester with 2-amino-4H-chromene-3-carbonitrile in the presence of a catalyst such as piperidine or triethylamine to form 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione." ] } | |
Numéro CAS |
931689-14-4 |
Formule moléculaire |
C19H15FN2O2S |
Poids moléculaire |
354.4 |
Nom IUPAC |
9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25) |
Clé InChI |
HSIRCUKGSVBIRG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2907142.png)
![2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide](/img/structure/B2907143.png)

![1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2907145.png)
![6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2907148.png)

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)
![4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2907155.png)
![(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2907157.png)

![2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2907163.png)
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2907164.png)